1-[(2S,5R)-2,5-dimethyl-4-pyridin-2-ylpiperazin-1-yl]-2-hydroxy-2,2-diphenylethanone
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Overview
Description
1-[(2S,5R)-2,5-dimethyl-4-pyridin-2-ylpiperazin-1-yl]-2-hydroxy-2,2-diphenylethanone is a complex organic compound with a unique structure that includes a piperazine ring, a pyridine moiety, and a diphenylethanone group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 1-[(2S,5R)-2,5-dimethyl-4-pyridin-2-ylpiperazin-1-yl]-2-hydroxy-2,2-diphenylethanone involves multiple steps, including the formation of the piperazine ring and the attachment of the pyridine and diphenylethanone groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry and yield. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining purity and efficiency .
Chemical Reactions Analysis
1-[(2S,5R)-2,5-dimethyl-4-pyridin-2-ylpiperazin-1-yl]-2-hydroxy-2,2-diphenylethanone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.
Scientific Research Applications
1-[(2S,5R)-2,5-dimethyl-4-pyridin-2-ylpiperazin-1-yl]-2-hydroxy-2,2-diphenylethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound may be used in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[(2S,5R)-2,5-dimethyl-4-pyridin-2-ylpiperazin-1-yl]-2-hydroxy-2,2-diphenylethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways .
Comparison with Similar Compounds
1-[(2S,5R)-2,5-dimethyl-4-pyridin-2-ylpiperazin-1-yl]-2-hydroxy-2,2-diphenylethanone can be compared with similar compounds such as:
- 2,5-dimethyl-1,4-dithiane-2,5-diol
- 2,5-dimethyl-1,4-dithiane-2,5-dithiol
- 2,5-dimethyl-1,4-dithiane-2,5-diselenol
These compounds share structural similarities but differ in their functional groups and chemical properties.
Properties
CAS No. |
6634-37-3 |
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Molecular Formula |
C25H27N3O2 |
Molecular Weight |
401.5 g/mol |
IUPAC Name |
1-[(2S,5R)-2,5-dimethyl-4-pyridin-2-ylpiperazin-1-yl]-2-hydroxy-2,2-diphenylethanone |
InChI |
InChI=1S/C25H27N3O2/c1-19-18-28(20(2)17-27(19)23-15-9-10-16-26-23)24(29)25(30,21-11-5-3-6-12-21)22-13-7-4-8-14-22/h3-16,19-20,30H,17-18H2,1-2H3/t19-,20+/m1/s1 |
InChI Key |
CXJFQPSXYKSEFJ-UXHICEINSA-N |
Isomeric SMILES |
C[C@H]1CN([C@@H](CN1C(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C)C4=CC=CC=N4 |
Canonical SMILES |
CC1CN(C(CN1C(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C)C4=CC=CC=N4 |
Origin of Product |
United States |
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